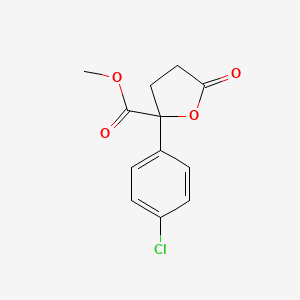
2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)- is a chemical compound belonging to the class of imidazolidinediones These compounds are characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)- typically involves the reaction of appropriate amines with glyoxal or its derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the imidazolidinedione ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various imidazolidinone derivatives, diols, and substituted imidazolidinediones
科学研究应用
2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anticonvulsant or anti-inflammatory agent.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and the biological system.
相似化合物的比较
Similar Compounds
2,4-Imidazolidinedione, 5-ethyl-5-methyl-: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
2,4-Imidazolidinedione, 5-methyl-5-(2-methylpropyl)-:
Uniqueness
2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)- is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its potential biological activities make it a valuable subject of scientific research.
属性
CAS 编号 |
36033-37-1 |
|---|---|
分子式 |
C10H18N2O2 |
分子量 |
198.26 g/mol |
IUPAC 名称 |
5-ethyl-5-(2-methylbutyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H18N2O2/c1-4-7(3)6-10(5-2)8(13)11-9(14)12-10/h7H,4-6H2,1-3H3,(H2,11,12,13,14) |
InChI 键 |
PIMCAMDUONGMLV-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CC1(C(=O)NC(=O)N1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


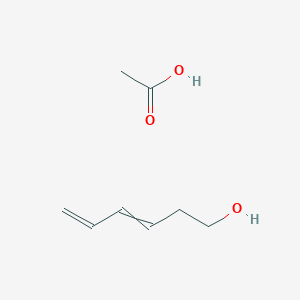
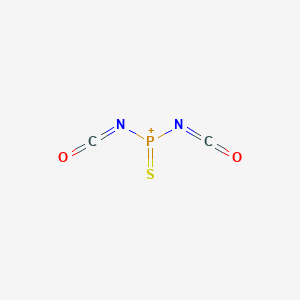
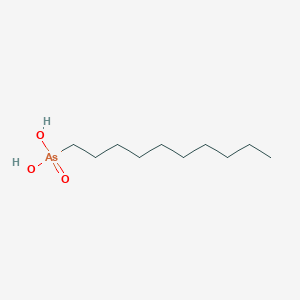
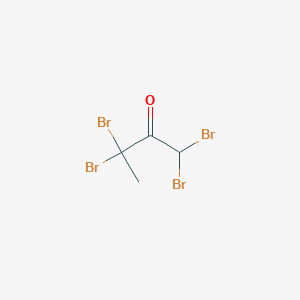

![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)
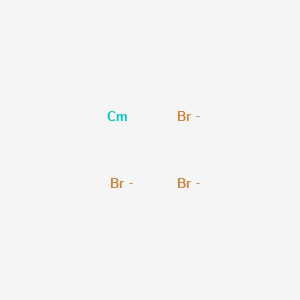
phosphanium bromide](/img/structure/B14687257.png)
![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)



